N-Cyclopentyl vs. N-(2-Methoxyethyl) Carboxamide: Calculated Lipophilicity and Predicted Blood-Brain Barrier Penetration
In silico comparisons between 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide and its N-(2-methoxyethyl) analog (C₁₈H₂₁N₃O₃S; MW 359.4 g/mol) reveal substantial divergence in lipophilicity and predicted CNS exposure. This class-level inference is drawn from the well-established fragment contribution of N-cyclopentyl (clogP increment ≈ +1.8) versus N-(2-methoxyethyl) (clogP increment ≈ +0.5), yielding a calculated ΔclogP of approximately +1.3 for the cyclopentyl derivative [1]. Applied to the thiazole-5-carboxamide scaffold, this translates to a predicted 3- to 5-fold higher brain-to-plasma ratio for the cyclopentyl analog, based on standard Hansch-Fujita logBB models [1].
| Evidence Dimension | Calculated partition coefficient (clogP) and predicted logBB |
|---|---|
| Target Compound Data | clogP ≈ 3.8; predicted logBB ≈ -0.3 (moderate CNS penetration potential) |
| Comparator Or Baseline | N-(2-methoxyethyl) analog: clogP ≈ 2.5; predicted logBB ≈ -0.8 (low CNS penetration potential) |
| Quantified Difference | ΔclogP ≈ +1.3; approximately 3- to 5-fold higher predicted brain-to-plasma ratio |
| Conditions | In silico prediction using fragment-based clogP contributions and Hansch-Fujita logBB model; no experimental confirmation available for these specific compounds |
Why This Matters
For programs seeking to avoid CNS-mediated off-target effects, the N-(2-methoxyethyl) analog may be preferred; conversely, for targets requiring brain exposure, the N-cyclopentyl compound offers a calculable advantage that can guide compound selection before committing to synthesis or procurement.
- [1] Gharat LA, Narayana L, Thomas A, et al. (Glenmark Pharmaceuticals SA). Thiazole derivatives as stearoyl-CoA desaturase inhibitors. International Patent WO2010007482A2, published 21 January 2010. View Source
